molecular formula C13H15N3O B1492884 6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine CAS No. 2097997-21-0

6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine

Cat. No.: B1492884
CAS No.: 2097997-21-0
M. Wt: 229.28 g/mol
InChI Key: DHZNSYCRLWUMQY-UHFFFAOYSA-N
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Description

6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structures

Research into the crystal and molecular structures of related compounds has been conducted to understand their conformational differences and hydrogen-bonding interactions. These studies provide insight into the stabilization mechanisms within crystal structures, which is crucial for designing compounds with desired physical and chemical properties (Odell et al., 2007).

Hydrogen Bonding and Structural Analysis

Investigations on hydrogen bonding and structural analysis have been carried out, highlighting the importance of N-H...N hydrogen bonds and aromatic pi-pi stacking interactions in forming layered structures in crystals. This research helps in understanding the molecular arrangement and potential interaction sites for biological activity (Glidewell et al., 2003).

Synthesis and Biological Activity

The synthesis and biological activity evaluation of derivatives have been a significant area of research. Studies have shown the synthesis of substituted benzamide derivatives and their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against different fungal strains. Compounds with specific moieties have demonstrated significant antibacterial and antifungal activity, presenting potential for further development as antimicrobial agents (Vijaya Laxmi et al., 2019).

Antihypertensive Activity

Research on derivatives has also explored their antihypertensive activity, with certain compounds showing the ability to lower blood pressure in hypertensive rat models. These findings indicate potential therapeutic applications for cardiovascular diseases (Bennett et al., 1981).

General Synthesis and Fragmentation Studies

Further studies have been conducted on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under electrospray ionization, providing insights into the chemical behavior and potential applications of these compounds in various fields (Erkin et al., 2015).

Properties

IUPAC Name

2-methyl-6-(phenylmethoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNSYCRLWUMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.